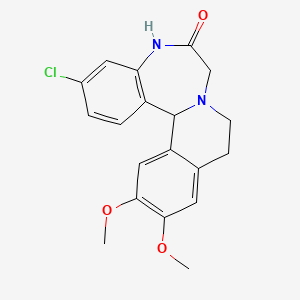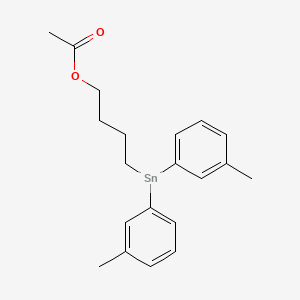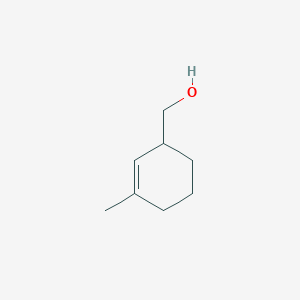
3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly for their sedative and anxiolytic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one typically involves multi-step organic reactions. The starting materials might include isoquinoline derivatives and benzodiazepine precursors. Common synthetic routes may involve:
Nucleophilic substitution reactions: to introduce the chloro group.
Methoxylation reactions: to add methoxy groups.
Cyclization reactions: to form the benzodiazepine ring system.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to optimize reaction conditions.
化学反応の分析
Types of Reactions
3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one may have applications in various fields:
Chemistry: As a precursor for synthesizing other complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications due to its benzodiazepine structure.
Industry: Use in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one likely involves interaction with specific molecular targets, such as:
GABA receptors: Modulating neurotransmitter activity.
Enzymes: Inhibiting or activating specific enzymatic pathways.
Ion channels: Affecting ion flow across cell membranes.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Lorazepam: Commonly used for its anxiolytic and sedative effects.
Uniqueness
3-Chloro-12,13-dimethoxy-5,9,10,14b-tetrahydroisoquino(2,1-d)(1,4)benzodiazepin-6(7H)-one is unique due to its specific substitution pattern and structural features, which may confer distinct pharmacological properties compared to other benzodiazepines.
特性
CAS番号 |
82802-88-8 |
|---|---|
分子式 |
C19H19ClN2O3 |
分子量 |
358.8 g/mol |
IUPAC名 |
3-chloro-12,13-dimethoxy-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H19ClN2O3/c1-24-16-7-11-5-6-22-10-18(23)21-15-8-12(20)3-4-13(15)19(22)14(11)9-17(16)25-2/h3-4,7-9,19H,5-6,10H2,1-2H3,(H,21,23) |
InChIキー |
VTYQCFUJOKUXOX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C3C4=C(C=C(C=C4)Cl)NC(=O)CN3CCC2=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)





![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)



![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
